molecular formula C11H5BrF4N4O3 B4875313 N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B4875313
M. Wt: 397.08 g/mol
InChI Key: QXLNPEHUEPWMPZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (referred to as BTFC) is a chemical compound that has gained attention in the scientific community due to its potential application in research.

Mechanism of Action

The mechanism of action of BTFC is not yet fully understood. However, studies have suggested that BTFC may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, BTFC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
BTFC has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, BTFC has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. Additionally, BTFC has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTFC in lab experiments is its specificity. BTFC has been found to selectively inhibit the activity of COX-2, without affecting the activity of COX-1, which is involved in the production of protective molecules in the stomach. However, one of the limitations of using BTFC in lab experiments is its solubility. BTFC has limited solubility in water, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on BTFC. One area of research is the development of more effective synthesis methods for BTFC. Additionally, further research is needed to fully understand the mechanism of action of BTFC and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and efficacy of BTFC in clinical trials, which may lead to its eventual use as a therapeutic agent.
Conclusion
In conclusion, N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (BTFC) is a chemical compound with potential applications in scientific research. BTFC has been found to inhibit the growth of cancer cells and has anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential of BTFC as a therapeutic agent.

Synthesis Methods

BTFC can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-bromo-2,3,5,6-tetrafluoroaniline with 1-methyl-4-nitropyrazole-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride, followed by hydrolysis to produce BTFC.

Scientific Research Applications

BTFC has been found to have potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that BTFC can inhibit the growth of cancer cells in vitro and in vivo. Additionally, BTFC has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-1-methyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF4N4O3/c1-19-2-3(20(22)23)9(18-19)11(21)17-10-7(15)5(13)4(12)6(14)8(10)16/h2H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLNPEHUEPWMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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